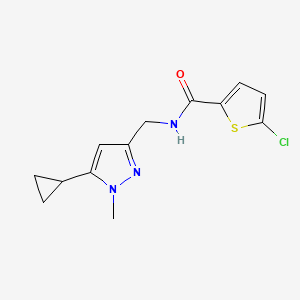![molecular formula C15H13N5O2S B2634482 3-((3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione CAS No. 868969-42-0](/img/structure/B2634482.png)
3-((3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-((3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has been extensively studied . A common synthetic approach involves the reaction of acylhydrazides with carbon disulfide, followed by a hydrazination cyclization reaction .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are primarily centered around their synthesis. As mentioned earlier, these compounds are typically synthesized from acylhydrazides through a series of reactions involving carbon disulfide and hydrazination cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines can vary depending on their specific structure and substituents. For instance, the IR absorption spectra of some derivatives show two signals for C=O groups at 1650–1712 cm−1 .Wissenschaftliche Forschungsanwendungen
Antioxidant and Antiradical Activities
- Compounds with thiogroup, including triazole derivatives, exhibit significant antioxidant and antiradical activities, suggesting potential therapeutic applications in conditions induced by oxidative stress. The comparison of synthesized 3-thio-1,2,4-triazoles with biogenic amino acids like cysteine, which also has a free SH-group, highlights their biochemical significance (А. G. Kaplaushenko, 2019).
Biological Significance and Medicinal Applications
- Pyrimidine and its derivatives, which share structural similarities with the pyridazine portion of the compound , are used extensively in the synthesis of optical sensors and exhibit a range of biological and medicinal applications. These compounds demonstrate the capacity for hydrogen bond formation, making them suitable for sensing applications and highlighting their versatility in drug development (Gitanjali Jindal & N. Kaur, 2021).
Antibacterial Activity
- 1,2,3-Triazole and 1,2,4-triazole derivatives have shown promising antibacterial activity against Staphylococcus aureus, a notable pathogen responsible for various infections. These compounds' ability to inhibit key bacterial enzymes and processes suggests the potential for developing new antibacterial agents based on the 3-((3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione structure (Jie Li & Junwei Zhang, 2021).
Catalysis and Organic Synthesis
- Heterocyclic N-oxide derivatives, akin to the structural elements of the compound of interest, play a crucial role in organic synthesis, catalysis, and drug development. Their involvement in metal complexes formation and asymmetric catalysis underscores the compound's potential as a versatile intermediary in synthetic and medicinal chemistry (Dongli Li et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are likely to involve further exploration of their synthesis, biological activities, and potential applications. Given their diverse pharmacological activities, these compounds could be developed into new drugs for the treatment of various diseases .
Eigenschaften
IUPAC Name |
3-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]pentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c1-9(21)14(10(2)22)23-13-6-5-12-17-18-15(20(12)19-13)11-4-3-7-16-8-11/h3-8,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYCPZAAYUMRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=NN2C(=NN=C2C3=CN=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2634401.png)

methanone O-(4-methoxybenzyl)oxime](/img/structure/B2634403.png)
![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2634408.png)
![2-(1-benzylindol-3-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2634409.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2634412.png)

![6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2634414.png)
![5,6-dimethyl-3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2634415.png)

![N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2634418.png)
